molecular formula C14H30 B123080 4-Methyltridecane CAS No. 26730-12-1

4-Methyltridecane

Cat. No.: B123080
CAS No.: 26730-12-1
M. Wt: 198.39 g/mol
InChI Key: BPHJCXVZYVVFBT-UHFFFAOYSA-N
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Description

4-Methyltridecane is a branched alkane with the molecular formula C₁₄H₃₀ . It consists of a tridecane backbone with a single methyl substituent at the fourth carbon position. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyltridecane can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Methyltridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst

    Substituting Agents: Halogens such as chlorine (Cl₂) or bromine (Br₂)

Major Products Formed

Scientific Research Applications

4-Methyltridecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyltridecane involves its interactions with various molecular targets and pathways. As a hydrophobic compound, it can interact with lipid membranes, affecting their fluidity and permeability. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4-Methyltridecane

This compound is unique due to its specific branching at the fourth carbon position, which imparts distinct physical and chemical properties. This unique structure influences its reactivity, solubility, and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

4-methyltridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-4-6-7-8-9-10-11-13-14(3)12-5-2/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHJCXVZYVVFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058630
Record name 4-Methyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26730-12-1
Record name 4-Methyltridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26730-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecane, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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